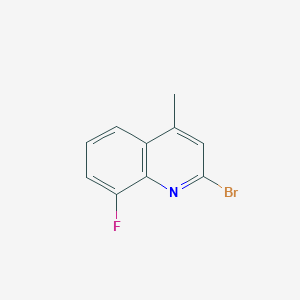

2-Bromo-8-fluoro-4-methylquinoline

Übersicht

Beschreibung

2-Bromo-8-fluoro-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine, fluorine, and methyl groups on the quinoline ring enhances its chemical reactivity and potential biological activity .

Wirkmechanismus

In terms of mode of action, quinolines often act through interactions with various enzymes and receptors in the body. For example, some quinolines are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

The biochemical pathways affected by quinolines can vary widely depending on the specific compound and its targets. For instance, quinoline-based antimalarial drugs like chloroquine and mefloquine are thought to act by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin degradation .

The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Many quinolines are well absorbed orally and widely distributed in the body. They are typically metabolized in the liver, often through processes like hydroxylation and conjugation, and excreted in the urine .

The action of quinoline compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the quinoline, which can in turn influence its absorption and distribution in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-fluoro-4-methylquinoline can be achieved through various methods, including classical and modern synthetic protocols. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . Modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the approaches employed to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-8-fluoro-4-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions include various substituted quinolines, fused ring systems, and complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-8-fluoro-4-methylquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential antimalarial, antimicrobial, anticancer, and antiviral agents.

Biological Studies: The compound is used in the study of enzyme inhibition, DNA intercalation, and receptor binding.

Material Science: It is employed in the development of organic semiconductors, liquid crystals, and dyes.

Industrial Applications: The compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-8-fluoro-4-methylquinoline can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 4-Bromo-8-fluoro-2-methylquinoline, 2-Bromo-3-fluoroquinoline, and 5,6,8-trifluoroquinoline .

Uniqueness: The presence of both bromine and fluorine atoms on the quinoline ring enhances its reactivity and potential biological activity. .

Biologische Aktivität

2-Bromo-8-fluoro-4-methylquinoline is a derivative of quinoline known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its structural features that enhance its reactivity and biological efficacy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and comparisons with related compounds.

The biological activity of quinolines, including this compound, is primarily attributed to their interactions with various biological targets:

- Enzyme Inhibition : Quinolines can inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition can lead to antibacterial effects, making these compounds potential candidates for developing new antibiotics.

- Antimalarial Activity : Similar to other quinoline derivatives like chloroquine, this compound may interfere with the detoxification processes in malaria parasites by accumulating in their digestive vacuoles.

- Anticancer Potential : Recent studies indicate that quinoline derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways. The specific mechanisms involve binding to various kinases and disrupting their functions .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Laboratory studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Effects : Research indicates that derivatives of 8-hydroxyquinoline, which share structural similarities with this compound, have demonstrated anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-8-fluoro-2-methylquinoline | Similar halogen substitutions | Antimicrobial and anticancer |

| 2-Bromo-3-fluoroquinoline | Different substitution pattern | Moderate antimicrobial activity |

| 5,6,8-Trifluoroquinoline | Increased fluorination | Enhanced potency against cancer |

The presence of both bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies highlight the biological activity of quinoline derivatives:

- Antimalarial Activity Study : A study demonstrated that various quinoline derivatives exhibited micromolar potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The IC50 values ranged from 150 nM to 680 nM for certain derivatives, indicating strong antimalarial potential .

- Cancer Cell Line Analysis : In vitro experiments using MCF-7 breast cancer cells showed that certain quinoline derivatives could induce apoptosis at specific concentrations (IC50 = 168.78 µM) while arresting the cell cycle at the G1 phase. This suggests a promising avenue for anticancer drug development .

Eigenschaften

IUPAC Name |

2-bromo-8-fluoro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLKXSOCVRTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.